molecular formula C23H16F4N4OS2 B2524488 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 923202-80-6

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2524488
CAS No.: 923202-80-6
M. Wt: 504.52
InChI Key: GCUUCHMDTMWQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine-thiazole core substituted with a 4-fluorophenyl group and a sulfanyl-linked acetamide moiety terminating in a 3-(trifluoromethyl)phenyl group. The pyridazine and thiazole rings are known for their electron-deficient nature, which may enhance binding interactions in biological systems, while the trifluoromethyl group improves metabolic stability and lipophilicity .

Properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F4N4OS2/c1-13-21(34-22(28-13)14-5-7-16(24)8-6-14)18-9-10-20(31-30-18)33-12-19(32)29-17-4-2-3-15(11-17)23(25,26)27/h2-11H,12H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUUCHMDTMWQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F4N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe final step involves the attachment of the trifluoromethyl group under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells, particularly through interactions with proteins involved in cell survival pathways.

Key Findings:

  • Cytotoxicity Testing : The compound has shown effective cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The IC50 values indicate a notable reduction in cell viability.
  • Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with key proteins through hydrophobic interactions, leading to apoptosis in targeted cancer cells.

Structure-Activity Relationship (SAR)

The structure of the compound plays a pivotal role in its biological activity. Specific functional groups enhance its potency:

  • The thiazole ring is essential for cytotoxic activity.
  • Substituents on the phenyl rings significantly influence efficacy.

Study 1: Antitumor Activity

In a study conducted by Evren et al. (2019), derivatives similar to this compound were synthesized and tested for anticancer properties. The results indicated strong selectivity against A549 cells, with IC50 values comparable to those observed for the target compound.

Study 2: Mechanistic Insights

Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring were found to enhance binding affinity, correlating with increased cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole and pyridazine rings can interact with enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and analogous derivatives:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Pyridazine-thiazole 4-Fluorophenyl, 3-(trifluoromethyl)phenyl, sulfanyl-acetamide Inferred: Potential kinase inhibition or antibacterial activity (based on analogs)
2-[(4-(3-Methylphenyl)-5-[[(4-Methylphenyl)Sulfanyl]Methyl]-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-[2-(Trifluoromethyl)Phenyl]Acetamide Triazole-thioether 3-Methylphenyl, p-tolylsulfanylmethyl, trifluoromethylphenyl Not explicitly stated (structural focus on sulfanyl modifications)
2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-2,3-Dihydroimidazo[2,1-b][1,3]Thiazol-5-yl]Pyridin-2-yl}Acetamide Dihydroimidazo-thiazole-pyridine 4-Fluorophenyl, acetamide Kinase inhibition (p38 MAPK, inferred from crystallographic data)
N-{4-[4-(3-{[(2,5-Difluorophenyl)Sulfonyl]Amino}-2-Fluorophenyl)-2-(Piperidin-4-yl)-1,3-Thiazol-5-yl]Pyridin-2-yl}Acetamide Thiazole-pyridine Difluorophenylsulfonamide, piperidinyl, acetamide Kinase inhibition (EGFR or JAK/STAT pathways, inferred from structural analogs)

Key Structural and Functional Insights:

Core Heterocycles :

  • The target compound’s pyridazine-thiazole core is distinct from triazole () or dihydroimidazo-thiazole () systems. Pyridazine’s electron deficiency may enhance interactions with ATP-binding pockets in kinases compared to triazole derivatives .
  • Thiazole rings in all analogs contribute to aromatic stacking and hydrogen bonding, critical for target engagement .

Sulfanyl linkages (e.g., in the target compound and ) enhance conformational flexibility, whereas sulfonamide groups () introduce rigidity and hydrogen-bonding capacity .

Pharmacological Implications :

  • Fluorophenyl and trifluoromethyl groups are recurrent in kinase inhibitors (e.g., EGFR, p38 MAPK), suggesting the target compound may share mechanistic similarities with and derivatives .
  • Anti-exudative or antiproliferative activities observed in other acetamide derivatives (e.g., ) highlight the scaffold’s versatility, though the target compound’s specific efficacy remains uncharacterized .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) 517.5 534.6 491.4 571.2
logP (Predicted) 3.5 4.1 2.8 3.9
Hydrogen Bond Acceptors 7 6 8 9

Biological Activity

The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure integrates several pharmacologically relevant moieties, including thiazole, pyridazine, and an acetamide group. Its molecular formula is C24H19F3N4O3SC_{24}H_{19}F_{3}N_{4}O_{3}S, with a molecular weight of approximately 486.49 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator of signaling pathways. The thiazole moiety is known for its role in various biological activities, including antimicrobial and anticancer effects .

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the one have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The incorporation of the thiazole ring enhances the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anticancer Activity

Studies have demonstrated that derivatives containing thiazole structures can exhibit significant anticancer activity. For example, certain thiazole derivatives have been shown to decrease the viability of cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma) cells. The presence of electron-donating groups like methyl on the phenyl ring has been correlated with increased anticancer potency .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study focusing on thiazole derivatives reported that compounds with similar structures exhibited broad-spectrum antimicrobial activity against resistant strains of bacteria and fungi . The compound under consideration could potentially be tested for similar effects.
  • Cytotoxicity :
    • In vitro assays have shown that certain thiazole-containing compounds significantly reduce cell viability in cancer cell lines, suggesting a cytotoxic effect that warrants further investigation .
  • Structure-Activity Relationship (SAR) :
    • Research has highlighted the importance of specific structural features in enhancing biological activity. For instance, the presence of a methyl group at the 4-position on the phenyl ring was found to increase anticancer activity against Caco-2 cells .

Data Summary Table

Activity Type Cell Line/Organism IC50 Value Notes
AntimicrobialMRSANot specifiedPotential for further exploration
AntimicrobialVancomycin-resistant E. faeciumNot specifiedBroad-spectrum efficacy observed
AnticancerCaco-239.8% viabilitySignificant reduction compared to control
AnticancerA54931.9% viabilityEnhanced activity with specific substitutions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.